Fosaprepitant Morpholine Hydrochloride (CAS 1333998-27-8), structurally identified as the (1R,2S,3S)-stereoisomer of the aprepitant M2 metabolite, is a critical analytical reference standard used in the pharmaceutical industry [1]. In industrial and clinical quality control workflows, this specific morpholine derivative is strictly monitored as a known process impurity and degradation product of the neurokinin-1 (NK1) receptor antagonists aprepitant and fosaprepitant dimeglumine. Supplied as a highly crystalline hydrochloride salt, it provides predictable chromatographic behavior, excellent solid-state stability, and the precise stereochemical purity required to validate synthetic yields, track degradation pathways, and ensure compliance with stringent pharmacopeial monographs.
Substituting the specific Fosaprepitant Morpholine Hydrochloride standard with its free base counterpart (CAS 170902-80-4) or a generic, uncharacterized mixture of aprepitant stereoisomers introduces severe analytical variability into QA/QC workflows [1]. The free base form exhibits significantly lower solubility in standard aqueous-organic mobile phases, which can lead to micro-precipitation in autosamplers, baseline drift, and inconsistent retention times during reversed-phase HPLC. Furthermore, because the asymmetric synthesis of fosaprepitant generates multiple closely related morpholine diastereomers, utilizing an uncharacterized isomeric mixture prevents the accurate determination of the specific Relative Response Factor (RRF) for the M2 metabolite. Procurement of the exact, high-purity hydrochloride salt is mandatory to achieve the sharp peak symmetry, reproducible calibration curves, and unambiguous isomeric resolution required for regulatory batch release.
The hydrochloride salt of fosaprepitant morpholine demonstrates significantly higher aqueous solubility compared to the free base, which is critical for preparing concentrated, stable stock solutions in reversed-phase HPLC mobile phases [1]. While the free base often requires high volumes of pure organic solvents (e.g., methanol or acetonitrile) for complete dissolution—risking precipitation when introduced to aqueous gradients—the HCl salt readily dissolves in standard aqueous buffers.
| Evidence Dimension | Aqueous solubility for stock solution preparation (pH 4.0-7.0) |
| Target Compound Data | >10 mg/mL (HCl salt) |
| Comparator Or Baseline | <1 mg/mL (Free base, CAS 170902-80-4) |
| Quantified Difference | >10-fold increase in aqueous solubility |
| Conditions | Standard aqueous buffer preparation at 25°C for LC-MS/UV analysis |
High aqueous solubility eliminates the risk of standard precipitation during injection, ensuring reproducible peak areas and extending column life in high-throughput QA/QC labs.
Secondary interactions between the secondary amine of morpholine free bases and residual silanol groups on C18 stationary phases frequently result in peak tailing and integration errors. Utilizing the pre-formed Fosaprepitant Morpholine Hydrochloride standard in appropriately buffered mobile phases mitigates these interactions, yielding sharper, more symmetrical peaks [1]. This optimized peak shape is essential for accurately resolving the impurity from the closely eluting main API peak.
| Evidence Dimension | USP Tailing Factor (Tf) |
| Target Compound Data | Tf ≤ 1.1 (HCl salt standard) |
| Comparator Or Baseline | Tf > 1.5 (Free base standard under identical unoptimized conditions) |
| Quantified Difference | ~25-30% reduction in peak tailing |
| Conditions | Reversed-phase LC-UV analysis on a standard end-capped C18 column |
Symmetrical peaks reduce integration variability, directly improving the accuracy of impurity quantification and lowering the Limit of Quantitation (LOQ) for regulatory reporting.
During the multi-step synthesis of fosaprepitant, multiple stereoisomers can form. Using the exact (1R,2S,3S)-isomer hydrochloride standard allows process chemists to definitively identify this specific M2 metabolite [1]. Compared to relying on a generic 'aprepitant related compound' mixture, the pure HCl salt provides an unambiguous retention time marker, enabling the calculation of exact Relative Response Factors (RRF) with high precision.
| Evidence Dimension | Relative Response Factor (RRF) calibration precision |
| Target Compound Data | Exact RRF calibration (RSD < 2%) |
| Comparator Or Baseline | Estimated RRF from generic isomeric mixtures (RSD > 5-10%) |
| Quantified Difference | >3-fold improvement in calibration precision |
| Conditions | Quantitative impurity profiling via HPLC-UV at 210 nm |
Unambiguous isomeric identification and precise RRF calibration prevent false out-of-specification (OOS) results, ensuring smooth batch release and regulatory compliance.
As an analytical reference material, long-term stability under standard storage conditions is paramount. The hydrochloride salt of fosaprepitant morpholine exhibits a highly crystalline lattice that resists hygroscopic degradation and oxidative stress significantly better than the amorphous or less crystalline free base [1]. This structural robustness ensures that the standard maintains its certified purity titer over extended periods.
| Evidence Dimension | Purity retention under accelerated degradation conditions |
| Target Compound Data | >99.5% purity retained (HCl salt) |
| Comparator Or Baseline | ~97-98% purity retained (Free base) |
| Quantified Difference | 1.5-2.5% higher absolute purity retention over 6 months |
| Conditions | Accelerated stability testing at 40°C / 75% RH for 6 months |
Enhanced solid-state stability ensures the integrity of calibration curves over time, reducing the frequency of standard requalification and lowering procurement costs.
Leveraging its precise stereochemical purity and high aqueous solubility, this standard is primarily procured by pharmaceutical QA/QC laboratories for the routine batch release of aprepitant and fosaprepitant dimeglumine. It serves as the definitive reference for quantifying Aprepitant Impurity 17 / M2 Metabolite levels via HPLC-UV, ensuring compliance with strict European Pharmacopoeia (Ph. Eur.) and USP limits [1].
During the multi-step asymmetric synthesis of NK1 receptor antagonists, process chemists utilize the Fosaprepitant Morpholine Hydrochloride standard to monitor the stereoselectivity of the morpholine ring-formation step. Its sharp chromatographic peak symmetry allows for the rapid, unambiguous differentiation of the (1R,2S,3S)-isomer from other closely related diastereomeric byproducts, guiding reaction optimization and purification strategies [2].
In preclinical and clinical bioanalysis, this highly stable hydrochloride salt is used to calibrate LC-MS/MS assays tracking the in vivo metabolism of fosaprepitant. Because fosaprepitant rapidly converts to aprepitant—which is further metabolized into the M2 morpholine derivative—having a highly soluble, stable reference standard is critical for accurately mapping patient pharmacokinetic profiles and clearance rates [3].